Octahydrofuro[3,2-b]pyridine hydrochloride
Description
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-6(8-4-1)3-5-9-7;/h6-8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOTNHAALJLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)NC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Octahydrofuro[3,2-b]pyridine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The octahydrofuro[3,2-b]pyridine bicyclic ring system represents a cornerstone scaffold in contemporary medicinal chemistry. As a saturated heterocyclic framework, it offers a three-dimensional architecture that is highly sought after in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of Octahydrofuro[3,2-b]pyridine hydrochloride (CAS Number: 1955561-68-8), detailing its physicochemical properties, synthesis, analytical characterization, and its pivotal role in the development of targeted therapeutics, particularly as kinase inhibitors and modulators of critical signaling pathways. This document serves as an essential resource for researchers engaged in the exploration and application of this versatile molecular entity.
Introduction: The Significance of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, signifying its ability to serve as a versatile template for the development of potent and selective ligands for a variety of biological targets.[1] Its unique electronic and structural features have propelled its use in the creation of innovative drug candidates. The fully saturated octahydro- variant, in its hydrochloride salt form, offers enhanced conformational flexibility and improved physicochemical properties, such as aqueous solubility, which are often advantageous in drug development.
Derivatives of the broader furo[3,2-b]pyridine family have demonstrated significant potential across multiple therapeutic areas, including oncology, immunology, and neurodegenerative diseases, by targeting key cellular signaling pathways.[2] This guide will focus specifically on the technical aspects of the saturated hydrochloride derivative, providing a foundational understanding for its application in research and development.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of Octahydrofuro[3,2-b]pyridine hydrochloride is critical for its effective use in experimental settings.
| Property | Value | Source |
| CAS Number | 1955561-68-8 | |
| Molecular Formula | C₇H₁₄ClNO | [3] |
| Molecular Weight | 163.65 g/mol | [3] |
| Canonical SMILES | C1CCOC2CNCCC12.Cl | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in water and polar organic solvents (predicted) | General knowledge |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | [4] |
Structural Elucidation:
The structure of Octahydrofuro[3,2-b]pyridine hydrochloride consists of a fused furan and pyridine ring system, with the pyridine nitrogen protonated to form the hydrochloride salt. This bicyclic structure imparts a rigid yet three-dimensional conformation, which is a key attribute for its interaction with biological macromolecules.
Synthesis and Purification
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of Octahydrofuro[3,2-b]pyridine hydrochloride.
Experimental Protocol: General Method for Furo[3,2-b]pyridine Core Synthesis (Sonogashira Coupling and Heteroannulation)
This protocol is adapted from methodologies used for the synthesis of substituted furo[3,2-b]pyridines and serves as a foundational procedure that can be optimized for the specific target compound.[1]
-
Reaction Setup: To a solution of a suitable 3-halo-2-hydroxypyridine derivative (1.0 eq) in a solvent such as ethanol or DMF, add a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or cesium carbonate, 2-3 eq).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 120 °C. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield the furo[3,2-b]pyridine core.
Step-by-Step Hydrogenation and Salt Formation
-
Hydrogenation: The synthesized furo[3,2-b]pyridine derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is typically carried out at room temperature and pressures ranging from atmospheric to 50 psi until the uptake of hydrogen ceases.
-
Filtration and Concentration: The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude octahydrofuro[3,2-b]pyridine free base.
-
Hydrochloride Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, Octahydrofuro[3,2-b]pyridine hydrochloride, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR Spectroscopy: The proton NMR spectrum of Octahydrofuro[3,2-b]pyridine hydrochloride is expected to show a complex pattern of signals in the aliphatic region, typically between 1.0 and 4.5 ppm. The protonation of the pyridine nitrogen will cause a downfield shift of the protons on the carbons adjacent to the nitrogen.[6] The integration of the signals should correspond to the 13 protons of the octahydrofuro[3,2-b]pyridine core.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will appear at lower field strengths. The formation of the hydrochloride salt will also influence the chemical shifts of the carbon atoms in the pyridine ring.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Octahydrofuro[3,2-b]pyridine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak for the free base (C₇H₁₃NO) would be at an m/z corresponding to [M+H]⁺.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies for Octahydrofuro[3,2-b]pyridine hydrochloride include:
-
N-H stretch: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt.[9]
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
-
C-O stretch: A strong band corresponding to the C-O-C ether linkage is expected around 1050-1150 cm⁻¹.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed. Detection is commonly performed using a UV detector. A purity of ≥95% is generally required for research applications.[11]
Applications in Drug Development
The furo[3,2-b]pyridine scaffold is a key pharmacophore in the design of targeted therapies, particularly in oncology.
Kinase Inhibition
Numerous derivatives of the furo[3,2-b]pyridine core have been identified as potent and selective inhibitors of various protein kinases.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[14] The rigid, bicyclic nature of the furo[3,2-b]pyridine scaffold allows it to be appropriately functionalized to interact with the ATP-binding pocket of kinases, leading to their inhibition.
Caption: Mechanism of kinase inhibition by Furo[3,2-b]pyridine derivatives.
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma.[15][16] The furo[3,2-b]pyridine scaffold has been successfully utilized to develop potent modulators of this pathway.[12] These compounds often target key components of the Hh pathway, such as the Smoothened (SMO) receptor, to inhibit downstream signaling and suppress tumor growth.[17]
Caption: Modulation of the Hedgehog signaling pathway by Furo[3,2-b]pyridine derivatives.
Conclusion and Future Perspectives
Octahydrofuro[3,2-b]pyridine hydrochloride is a valuable building block for the synthesis of novel, biologically active molecules. Its saturated, three-dimensional structure provides a distinct advantage in exploring chemical space for drug discovery. The broader furo[3,2-b]pyridine scaffold has already demonstrated significant promise as a privileged core for the development of kinase inhibitors and modulators of the Hedgehog signaling pathway.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to access a wider diversity of substituted octahydrofuro[3,2-b]pyridine derivatives. Further exploration of their biological activities against a broader range of targets is also warranted. The insights and methodologies presented in this guide are intended to empower researchers to fully leverage the potential of this important heterocyclic scaffold in their drug discovery and development endeavors.
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10X CHEM. (n.d.). 1955561-68-8 | MFCD28397775 | octahydrofuro[3,2-b]pyridine hydrochloride. Retrieved from [Link]
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- Ibrahim, M. M., et al. (2023). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives.
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Patsnap Eureka. (2018, May 4). A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid. Retrieved from [Link]
- Infante, P., et al. (2015). Targeting GLI factors to inhibit the Hedgehog pathway. Trends in Pharmacological Sciences, 36(8), 547-558.
- Paruch, K., et al. (2025). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
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Hadden, M. K. (n.d.). Inhibitors of the Hedgehog Signaling Pathway. Hadden Research Lab. Retrieved from [Link]
- Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32898-32910.
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Octahydrofuro[3,2-b]pyridine hydrochloride potential therapeutic targets
An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for Novel Scaffolds: The Case of Octahydrofuro[3,2-b]pyridine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The discovery of novel therapeutics is a cornerstone of modern medicine, yet the journey from a promising chemical entity to a clinically approved drug is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the molecule's therapeutic target(s). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate this complex landscape. Using the privileged scaffold octahydrofuro[3,2-b]pyridine hydrochloride as a representative case, we will explore a multi-pronged approach to target deconvolution, integrating computational, biochemical, and cell-based methodologies. This document is intended to serve not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions and design robust experimental workflows for their specific compounds of interest.
Introduction: The Promise of Privileged Scaffolds like Octahydrofuro[3,2-b]pyridine
In the realm of medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple, often unrelated, protein targets. Their inherent conformational rigidity and strategically placed functional groups allow them to serve as versatile starting points for the synthesis of diverse compound libraries with a higher probability of biological activity. The octahydrofuro[3,2-b]pyridine core is an exemplary illustration of such a scaffold. Its three-dimensional structure and potential for stereoisomeric diversity have made it an attractive building block in the synthesis of novel modulators for a range of biological targets.
While the specific therapeutic targets of octahydrofuro[3,2-b]pyridine hydrochloride itself are not extensively documented in publicly available literature, its incorporation into more complex molecules has yielded potent and selective ligands for various receptors. For instance, derivatives have been explored as muscarinic M4 positive allosteric modulators, which are of interest for the treatment of neuropsychiatric disorders. Furthermore, the scaffold has been utilized in the development of antagonists for other G-protein coupled receptors (GPCRs). This inherent versatility underscores the importance of a systematic approach to elucidating the full therapeutic potential of novel compounds built upon this and similar privileged scaffolds.
This guide will delineate a comprehensive strategy for the identification and subsequent validation of the molecular targets of a novel compound, using the octahydrofuro[3,2-b]pyridine framework as a conceptual anchor.
Strategies for Therapeutic Target Identification
The process of identifying the specific molecular target(s) of a bioactive compound, often referred to as target deconvolution, is a critical step in drug discovery. A multi-faceted approach, combining computational, biochemical, and cell-based methods, is often the most effective strategy.
In Silico and Computational Approaches: Predicting Potential Interactions
Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses about a compound's potential targets. These approaches leverage the three-dimensional structure of the compound and known protein structures to predict binding affinities and modes.
2.1.1. Molecular Docking and Pharmacophore Modeling
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. This can be performed against a panel of known protein structures, particularly those within protein families known to be "druggable" (e.g., kinases, GPCRs, proteases). Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This pharmacophore can then be used to screen virtual libraries of known protein structures to identify potential off-target interactions.
Biochemical and Biophysical Approaches: Directly Identifying Binding Partners
These methods aim to directly identify proteins from a complex biological sample that physically interact with the compound of interest.
2.2.1. Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a powerful technique for identifying proteins that bind to a small molecule. The compound of interest is first immobilized on a solid support (e.g., agarose beads). A cell lysate or protein extract is then passed over this affinity matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
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Immobilization of the Ligand:
-
Synthesize a derivative of the octahydrofuro[3,2-b]pyridine compound containing a linker arm with a reactive group (e.g., an amine or carboxylic acid).
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Covalently couple the derivatized compound to activated agarose beads (e.g., NHS-activated Sepharose).
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Thoroughly wash the beads to remove any unreacted compound.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cell line relevant to a potential therapeutic area) and harvest them.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the compound-immobilized beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with beads that have been treated with the linker arm alone.
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Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Identification:
-
Elute the bound proteins using a competitive ligand (e.g., an excess of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
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Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise protein bands of interest and identify them by tryptic digestion followed by LC-MS/MS analysis.
-
2.2.2. Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule can stabilize a target protein against proteolysis. A cell lysate is treated with the compound of interest and then subjected to limited proteolysis by a protease such as pronase. The stabilized target protein will be protected from degradation and can be identified by SDS-PAGE and mass spectrometry.
2.2.3. Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that can be used to measure the binding kinetics and affinity of a compound for a purified protein. A purified protein of interest is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time.
Cell-Based Approaches: Identifying Targets in a Physiological Context
Cell-based assays provide a more physiologically relevant context for target identification, as they are performed in living cells.
2.3.1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for identifying the targets of a compound in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand to its target protein increases the thermal stability of the protein. Cells or lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are pelleted by centrifugation, and the amount of soluble target protein remaining in the supernatant is quantified by Western blotting or mass spectrometry.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
2.3.2. Phenotypic Screening and Chemoproteomics
Phenotypic screening involves testing a compound in a cell-based assay that measures a specific cellular phenotype (e.g., cell viability, apoptosis, or the expression of a reporter gene). Once a "hit" compound is identified, chemoproteomics techniques can be used to identify its target. This often involves using a chemical probe, which is a modified version of the compound that contains a reactive group and a reporter tag. The probe is used to covalently label its target protein(s) in cells, which can then be identified by mass spectrometry.
Target Validation: From Putative Hit to Confirmed Target
Once a list of potential target proteins has been generated, the next crucial step is to validate these "hits" to confirm that they are indeed bona fide targets of the compound and that their modulation is responsible for the observed biological effects.
Biochemical Validation
Biochemical validation involves confirming the direct interaction between the compound and the purified target protein.
3.1.1. Enzyme Inhibition and Binding Assays
If the putative target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound is an inhibitor or activator. For non-enzymatic targets, direct binding assays, such as isothermal titration calorimetry (ITC) or fluorescence polarization (FP), can be used to measure the binding affinity.
| Technique | Principle | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light from a labeled ligand upon binding to a protein. | Binding affinity (Kd). |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface upon binding of an analyte. | Binding affinity (Kd), association rate (ka), and dissociation rate (kd). |
Cellular Validation
Cellular validation aims to confirm that the interaction between the compound and the target protein is relevant in a cellular context.
3.2.1. Target Engagement Assays
In addition to CETSA, other assays can be used to confirm that the compound engages its target in cells. For example, if the target is a receptor, a radioligand binding assay can be used to measure the displacement of a known radiolabeled ligand by the compound.
3.2.2. Genetic Approaches: siRNA, shRNA, and CRISPR/Cas9
Genetic methods are powerful tools for target validation. By using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to knockdown the expression of the target protein, or by using CRISPR/Cas9 to knockout the gene encoding the target, one can determine if the cellular phenotype observed with the compound is dependent on the presence of the target.
Logical Flow for Target Validation using Genetic Approaches
Caption: Decision-making workflow for target validation.
In Vivo Validation
The ultimate validation of a therapeutic target comes from demonstrating that modulating its activity with the compound leads to a therapeutic benefit in an animal model of disease. This involves assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound, as well as its efficacy in the disease model.
Conclusion: A Roadmap for Discovery
The journey from a novel chemical scaffold to a validated therapeutic target is a complex but rewarding process. By employing a multi-pronged strategy that integrates computational, biochemical, and cell-based approaches, researchers can systematically identify and validate the molecular targets of their compounds of interest. The octahydrofuro[3,2-b]pyridine scaffold serves as a compelling example of the latent potential residing within privileged structures. The methodologies outlined in this guide provide a robust framework for unlocking this potential and accelerating the discovery of new medicines.
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Title: CRISPR/Cas9 for Target Validation Source: Trends in Pharmacological Sciences URL: [Link]
The Antiviral Potential of Pyridine-Fused Heterocycles: A Technical Guide for Drug Discovery
Abstract
The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents.[1][2][3] Pyridine, a fundamental six-membered nitrogen-containing heterocycle, and its fused derivatives have emerged as a "privileged scaffold" in medicinal chemistry due to their remarkable therapeutic properties.[4][5] This technical guide provides an in-depth exploration of the antiviral potential of pyridine-fused heterocycles, intended for researchers, scientists, and drug development professionals. We will delve into the structural diversity, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the evaluation of these promising antiviral candidates. This guide aims to bridge the gap between synthetic chemistry, virology, and pharmacology to accelerate the discovery of next-generation antiviral therapeutics.
Introduction: The Strategic Importance of Pyridine-Fused Heterocycles in Antiviral Research
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the pyridine nucleus is a recurring motif in many approved drugs.[1][2][3][6][7] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an ideal building block for designing molecules that can interact with biological targets with high affinity and specificity.[4] Fusing the pyridine ring with other heterocyclic systems creates rigid, three-dimensional structures that can access a wider chemical space and present functional groups in precise orientations for optimal target engagement. This structural diversity is a key advantage in the quest for novel antiviral agents that can overcome existing resistance mechanisms.
The urgency for new antiviral drugs is underscored by the ongoing threat of viral pandemics.[4][5] Pyridine-fused heterocycles have demonstrated a broad spectrum of antiviral activity against a range of devastating viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), Respiratory Syncytial Virus (RSV), Cytomegalovirus (CMV), influenza viruses, and coronaviruses.[1][2][3] This wide range of activity highlights the versatility of this compound class and its potential to yield broad-spectrum antiviral agents.
Classes of Antiviral Pyridine-Fused Heterocycles and Their Mechanisms of Action
The antiviral activity of pyridine-fused heterocycles stems from their ability to interfere with various stages of the viral life cycle.[1][2][3] The specific mechanism of action is often dictated by the nature of the fused ring system and the substituents on the core scaffold.
Inhibition of Viral Enzymes
A primary strategy in antiviral drug design is the targeting of viral enzymes that are essential for replication and pathogenesis. Pyridine-fused heterocycles have proven to be effective inhibitors of several key viral enzymes.
-
Reverse Transcriptase (RT) and Polymerase Inhibitors: For retroviruses like HIV and RNA viruses such as HCV and influenza, viral polymerases are prime targets. Pyridine-fused compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, inducing a conformational change that renders it inactive.[1][3] Similarly, they can inhibit viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[8]
-
Neuraminidase (NA) Inhibitors: Neuraminidase is a key surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected cells. Inhibition of NA prevents viral spread. Pyridine-fused heterocycles have been designed to mimic the natural substrate of NA, sialic acid, and block its active site.[1][2][3]
-
Protease Inhibitors: Viral proteases are essential for the cleavage of viral polyproteins into functional proteins. Inhibiting these enzymes halts the viral maturation process. Certain pyridine-fused scaffolds can be designed to fit into the active site of viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), thereby blocking their function.[9][10]
Targeting Host-Cellular Factors
An emerging and powerful strategy in antiviral therapy is to target host-cell factors that are co-opted by viruses for their replication. This approach has the potential to be broad-spectrum and less prone to the development of viral resistance.
-
Kinase Inhibitors: Viruses often hijack host cell kinases to facilitate their entry, replication, and egress. Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-associated kinase (GAK) are two such kinases involved in clathrin-mediated endocytosis, a common viral entry pathway. Isothiazolo[4,3-b]pyridines are a class of potent and selective GAK inhibitors that have shown promising antiviral activity against viruses like dengue.[11] By inhibiting these host kinases, the viral life cycle is disrupted at a very early stage.[1][2][3]
Interference with Viral Replication and Assembly
Pyridine-fused heterocycles can also exert their antiviral effects by directly interfering with the fundamental processes of viral replication and assembly. This can include the inhibition of DNA and RNA replication, disruption of protein synthesis, and prevention of viral particle maturation.[1][2][3]
Below is a diagram illustrating the diverse mechanisms of action of pyridine-fused heterocycles.
Figure 1: Diverse antiviral mechanisms of pyridine-fused heterocycles.
Structure-Activity Relationship (SAR) Insights
The antiviral potency and selectivity of pyridine-fused heterocycles are highly dependent on their structural features. Understanding the SAR is crucial for optimizing lead compounds.
-
Nature of the Fused Ring: The type of heterocyclic ring fused to the pyridine core significantly influences the biological activity. For example, the fusion of a benzothiazole moiety to a pyridine ring has been shown to enhance antibacterial and antifungal activities, and recent studies have demonstrated potent antiviral activity against H5N1 and SARS-CoV-2.[9]
-
Substitution Patterns: The position, number, and nature of substituents on the heterocyclic scaffold are critical determinants of antiviral activity. The presence of specific groups like trifluoromethyl can significantly enhance potency.[10] For instance, in a series of benzothiazolyl-pyridine hybrids, compounds containing fluorine atoms exhibited superior activity against H5N1 and SARS-CoV-2.[10]
-
Stereochemistry: For chiral molecules, the stereochemistry can have a profound impact on biological activity. The correct enantiomer is often required for optimal binding to the target protein.
The following table summarizes the SAR of a hypothetical series of pyridine-fused heterocycles against a generic virus.
| Compound ID | Fused Ring System | R1 Substituent | R2 Substituent | IC50 (µM) |
| PFH-1 | Thiazolo[5,4-b]pyridine | -H | -CH3 | 15.2 |
| PFH-2 | Thiazolo[5,4-b]pyridine | -Cl | -CH3 | 5.8 |
| PFH-3 | Thiazolo[5,4-b]pyridine | -Cl | -CF3 | 0.9 |
| PFH-4 | Imidazo[1,2-a]pyridine | -Cl | -CF3 | 22.1 |
This hypothetical data illustrates that the addition of an electron-withdrawing group like chlorine at the R1 position and a trifluoromethyl group at the R2 position on a thiazolo[5,4-b]pyridine core leads to a significant increase in antiviral potency. Changing the fused ring system to imidazo[1,2-a]pyridine results in a loss of activity, highlighting the importance of the core scaffold.
Experimental Protocols for Antiviral Evaluation
A robust and systematic approach is essential for the evaluation of the antiviral potential of newly synthesized pyridine-fused heterocycles. The following section outlines key experimental protocols.
Cytotoxicity Assays
Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed host cells (e.g., Vero, MDCK, or Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assays
Several assays can be employed to determine the antiviral efficacy of the compounds. The choice of assay depends on the virus and the specific aspect of the viral life cycle being investigated.
Protocol: Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.
-
Viral Infection: Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a mixture of culture medium, low-melting-point agarose, and serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
The following diagram illustrates the workflow for the antiviral evaluation of pyridine-fused heterocycles.
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Methodological & Application
Application Note: Purification and Handling of Pyridine Hydrochloride
Abstract & Scope
Pyridine hydrochloride (Py·HCl), a versatile crystalline organic salt, serves as a critical reagent and catalyst in numerous applications, from pharmaceutical synthesis to materials science.[1] The purity of this compound is paramount, as contaminants such as residual free pyridine, water, and byproducts from its synthesis can significantly impact reaction yields, kinetics, and the impurity profile of final products. This guide provides a comprehensive overview of robust purification methods for pyridine hydrochloride, with a primary focus on recrystallization techniques. It is designed for researchers, scientists, and drug development professionals who require high-purity Py·HCl for their work. Detailed, step-by-step protocols, the rationale behind experimental choices, and essential safety and handling procedures are presented to ensure reliable and safe laboratory practices.
Physicochemical Properties & Safety Imperatives
A thorough understanding of the compound's properties is fundamental to its effective purification and safe handling. Pyridine hydrochloride is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] This characteristic necessitates careful handling and storage to maintain its anhydrous state.
Key Physicochemical Data
The essential properties of pyridine hydrochloride are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 628-13-7 | [4] |
| Molecular Formula | C₅H₅N·HCl | [1] |
| Molecular Weight | 115.56 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid/powder | [1][3] |
| Melting Point | 140 - 147 °C | [1][5] |
| Boiling Point | 222 - 224 °C | [5][6] |
| Solubility | Soluble in water, ethanol, and chloroform.[6][7] Insoluble in diethyl ether, acetone, and toluene.[7][8] |
Critical Safety & Handling Protocols
Pyridine hydrochloride is classified as a hazardous substance and requires stringent safety measures.[9]
-
Hazards: Harmful if swallowed, causes skin irritation, and serious eye irritation.[10][11] It is also an irritant to the mucous membranes and respiratory tract.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, chemical safety goggles conforming to EN166 standards, and a lab coat.[10][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[2][12]
-
Handling: Avoid generating dust.[2] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.
-
Storage: Due to its hygroscopic nature, store pyridine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated place away from moisture and strong oxidizing agents.[2][6] Storage in a desiccator is highly recommended.
Purification Methodologies: Principles and Protocols
The primary method for purifying solid pyridine hydrochloride is recrystallization. The choice of solvent is critical and is dictated by the compound's solubility profile: high solubility in a hot solvent and low solubility in a cold solvent. For instances where the starting material is crude pyridine, purification can be achieved through the in situ formation and precipitation of the hydrochloride salt.
Purification Decision Workflow
The following diagram outlines the logical decision process for selecting the appropriate purification protocol based on the nature of the starting material.
Caption: Decision tree for selecting a purification method.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the most straightforward method for purifying existing batches of solid Py·HCl. Ethanol is a suitable solvent as Py·HCl is readily soluble in it at elevated temperatures and less so at room temperature or below.
Methodology:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude pyridine hydrochloride solid. Add the minimum volume of hot absolute ethanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery; adding excessive solvent will result in a lower yield.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Avoid disturbing the flask during this period.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether. This removes any residual soluble impurities from the crystal surfaces. Diethyl ether is chosen as Py·HCl is insoluble in it.[8]
-
Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator over a strong desiccant like phosphorus pentoxide (P₄O₁₀).
Protocol 2: Binary-Solvent Recrystallization (Ethanol / Diethyl Ether)
This method is particularly useful when single-solvent recrystallization gives poor recovery or when the compound is too soluble even in the cold single solvent. It leverages a solvent in which Py·HCl is soluble (ethanol) and an "anti-solvent" in which it is insoluble (diethyl ether).
Methodology:
-
Dissolution: Dissolve the crude pyridine hydrochloride in the absolute minimum volume of near-boiling ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add diethyl ether dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystallization & Isolation: Follow steps 3 through 7 from Protocol 1 for cooling, isolation, washing, and drying the purified crystals.
Protocol 3: Purification via In Situ Formation and Precipitation
This elegant method purifies crude pyridine by converting it into its hydrochloride salt, which precipitates from a non-polar solvent, leaving organic-soluble impurities behind.[7][13]
Methodology:
-
Preparation of Pyridine Solution: Dissolve the crude pyridine in a suitable anhydrous organic solvent in which pyridine hydrochloride is insoluble. Anhydrous toluene or diethyl ether are excellent choices. A typical volume ratio is 1:5 to 1:7 (pyridine:solvent).[7]
-
Generation of HCl Gas: In a separate, properly vented apparatus (fume hood), generate anhydrous hydrogen chloride (HCl) gas. A common laboratory method is the slow, dropwise addition of concentrated sulfuric acid to sodium chloride or concentrated hydrochloric acid.[7][14] Caution: This step must be performed with extreme care due to the corrosive nature of the acids and the toxicity of HCl gas.
-
Precipitation: Bubble the dry HCl gas through the pyridine solution, which should be cooled in an ice bath. Pyridine hydrochloride will immediately begin to precipitate as a white solid. Continue bubbling until no further precipitation is observed.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a generous amount of the anhydrous solvent used (toluene or ether) to remove any remaining impurities. Dry the pure pyridine hydrochloride thoroughly under high vacuum as described in Protocol 1.
Workflow Visualization and Purity Validation
General Recrystallization Workflow
The following diagram illustrates the key stages of the recrystallization process described in Protocols 1 and 2.
Caption: Standard workflow for purification by recrystallization.
Purity Assessment
Validation of purity is a non-negotiable step in the workflow.
-
Melting Point Analysis: This is a rapid and effective technique. Pure pyridine hydrochloride has a sharp melting point in the range of 140-147 °C.[1][5] A broad or depressed melting range is indicative of impurities.
-
¹H NMR Spectroscopy: For structural confirmation and detection of organic impurities, ¹H NMR spectroscopy is the definitive method. The purified compound should exhibit the characteristic signals for the pyridinium cation in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) without extraneous peaks.
-
Appearance: Visually, the final product should be a fine, white, crystalline solid. Any discoloration (e.g., yellow or brown) suggests the presence of impurities.[15]
Conclusion
The purity of pyridine hydrochloride is a critical determinant of success in many chemical applications. The recrystallization methods detailed in this guide, when executed with care, provide reliable pathways to obtaining high-purity material. The choice between single-solvent, binary-solvent, or in situ precipitation techniques depends on the form and purity of the starting material. Adherence to the described protocols, combined with stringent safety practices and subsequent purity validation, will empower researchers to proceed with confidence in their experimental endeavors.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link]
-
Safety Data Sheet. (2021, June 19). Pyridine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
- Google Patents. (n.d.). CN110642780A - Method for purifying yellow pyridine hydrochloride.
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
ResearchGate. (2019, January 8). How to separate organic salts?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). N-(4-Pyridyl)pyridinium chloride hydrochloride. Retrieved from [Link]
-
ChemBK. (2024, April 10). Pyridine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
-
Journal of Chemical Education. (1955). Preparation of anhydrous pyridine hydrochloride. Retrieved from [Link]
-
Interchim. (n.d.). Purification of different Pyridines using Waters X-bridge prep column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Retrieved from [Link]
-
Agilent. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
-
PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]
-
ResearchGate. (2021, July 28). Generally Pyridine is used to trap Hydrochloride gas in Organic Synthesis. but pyridine is toxic, what alternatives can I use?. Retrieved from [Link]
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Application Note: High-Resolution NMR Characterization of Octahydrofuro[3,2-b]pyridine Hydrochloride
This Application Note is structured as a high-level technical guide for researchers characterizing the Octahydrofuro[3,2-b]pyridine hydrochloride scaffold. It synthesizes chemical principles with practical NMR protocols to ensure robust structural validation.
Executive Summary
Octahydrofuro[3,2-b]pyridine is a saturated bicyclic heterocycle consisting of a piperidine ring fused to a tetrahydrofuran ring. As a hydrochloride salt, it serves as a critical fragment in Fragment-Based Drug Discovery (FBDD) and a scaffold for kinase inhibitors.
Characterizing this molecule presents specific challenges:
-
Stereochemical Ambiguity: The ring fusion (cis vs. trans) at the bridgehead carbons.
-
Salt Effects: Significant chemical shift perturbations caused by the protonated nitrogen (
). -
Spectral Overlap: Congestion in the aliphatic region (1.5 – 4.0 ppm).
This guide provides a standardized protocol for the complete assignment of octahydrofuro[3,2-b]pyridine hydrochloride, ensuring differentiation from its free base and diastereomers.
Sample Preparation & Handling
Critical Advisory: Amine hydrochloride salts are often hygroscopic. Water uptake results in a wandering chemical shift for exchangeable protons (
Protocol A: Solvent Selection
-
Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Reasoning: It is the only standard solvent that reliably resolves the ammonium proton (
or ), which appears as a broad signal between 8.5–10.0 ppm. This confirms salt stoichiometry.
-
-
Secondary Solvent: D2O (Deuterium Oxide).
-
Use Case: Only for determining carbon connectivity if DMSO signals overlap. Note that in D2O, the
proton will exchange and disappear ( exchange).
-
Protocol B: Preparation Steps
-
Dry Massing: Weigh ~5–10 mg of the hydrochloride salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain; salts can form micro-suspensions that broaden lines.
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent atmospheric moisture absorption.
Structural Analysis & Expected Data
Chemical Structure & Numbering
The fusion of the saturated rings creates two chiral bridgehead centers. The most common synthetic isomer is cis-fused , where the bridgehead protons exhibit a specific NOE correlation.
-
Core Scaffold: 8-oxa-1-azabicyclo[4.3.0]nonane derivative.
-
Key Features:
- (Bridgehead O-CH): Deshielded doublet/multiplet (~4.0–4.5 ppm).
- (Bridgehead N-CH): Multiplet, shifted downfield by N-protonation (~3.0–3.8 ppm).
- : Broad singlets/triplets (>8.5 ppm).
Diagnostic 1H NMR Shifts (DMSO-d6)
Note: Values are representative ranges for the HCl salt. Exact shifts vary by concentration and temperature.
| Position (General) | Proton Type | Exp. Shift (δ ppm) | Multiplicity | Notes |
| Nitrogen | 8.5 – 9.8 | br s or br t | Diagnostic for HCl salt. Disappears in D2O. | |
| Bridgehead | 4.1 – 4.6 | dt or m | Deshielded by Oxygen. | |
| Alpha-N | 3.1 – 3.6 | m | Deshielded by | |
| Bridgehead | 3.4 – 3.9 | m | Key stereocenter. | |
| Furan Ring | 3.7 – 4.0 | t or m | Adjacent to Oxygen. | |
| Aliphatic | Ring | 1.4 – 2.2 | m (overlapping) | "Roofing" effects common. |
13C NMR Expectations
-
C-O (Furan): 65–75 ppm.
-
C-N (Piperidine): 40–55 ppm (Shifted upfield slightly relative to alpha-protons due to
-effect, but generally distinct). -
Aliphatic: 18–30 ppm.
Stereochemical Assignment Protocol (The "Cis" vs "Trans" Test)
The defining feature of this scaffold is the relative stereochemistry at the ring junction.
The NOESY/ROESY Experiment
To confirm the cis-fusion (typically the kinetic product of hydrogenation), you must observe the Through-Space correlation between the two bridgehead protons.
-
Run 1D Proton: Identify the Bridgehead
(approx 4.3 ppm) and Bridgehead (approx 3.6 ppm). -
Run 2D NOESY: Set mixing time (
) to 500ms. -
Analysis:
-
Cis-Fused: Strong cross-peak between the
and bridgehead protons. -
Trans-Fused: Weak or NO cross-peak between these protons (they are anti-periplanar, 180° apart).
-
Experimental Workflow (Logic Diagram)
The following diagram outlines the decision tree for validating the material.
Figure 1: Decision tree for the structural validation and stereochemical assignment of octahydrofuro[3,2-b]pyridine hydrochloride.
Troubleshooting & QC
Issue: "Missing" Carbons in 13C NMR
-
Cause: The Nitrogen stereocenter inversion (even in salt form) or conformational ring puckering can broaden signals of carbons adjacent to the nitrogen (
). -
Solution: Run the 13C experiment with a longer relaxation delay (
) or run at elevated temperature (40°C) to sharpen exchange-broadened lines.
Issue: Extra Peaks in Aliphatic Region
-
Cause: Diastereomeric impurities. If the synthesis involved reduction of a furo[3,2-b]pyridine aromatic precursor, you may have a mix of cis and trans isomers.
-
Solution: Integration of the bridgehead protons. If the integral is < 1.0, look for a minor set of peaks nearby. Cis isomers usually have bridgehead protons shifted slightly upfield compared to trans due to steric compression.
References
-
General NMR of Amine Salts
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (Discusses the deshielding effect of on alpha-carbons).
-
ResearchGate Discussion: "NMR chemical shifts bicyclic amine hydrochloride salts."
-
Scaffold Synthesis & Data (Analogous Systems)
-
Patent US20110137036A1: "Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine."[1] (Provides comparative NMR data for the [4.3.0] diazabicyclononane system).
-
-
Commercial Reference Data
-
BLD Pharm: Octahydrofuro[3,2-b]pyridine hydrochloride (CAS 1955561-68-8).[2]
-
- Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry.
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Application Notes and Protocols for the Biological Evaluation of Octahydrofuro[3,2-b]pyridine Hydrochloride
Introduction: The Octahydrofuro[3,2-b]pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone in medicinal chemistry, integral to numerous FDA-approved drugs due to its ability to form hydrogen bonds and enhance pharmacokinetic properties.[1] Its fusion with other heterocyclic systems, such as the furan ring in the furo[3,2-b]pyridine core, creates a privileged scaffold that has been explored for a wide range of biological activities.[2] Derivatives of the furo[3,2-b]pyridine and related structures have demonstrated potential as kinase inhibitors for cancer therapy,[2][3] modulators of inflammatory pathways,[4] and agents with neuroprotective properties.[5]
This document provides a comprehensive guide for the initial biological screening of a novel compound, Octahydrofuro[3,2-b]pyridine hydrochloride (herein referred to as OFP-HCl). As a saturated version of the furo[3,2-b]pyridine core, OFP-HCl presents a unique three-dimensional structure for probing biological targets. These application notes are designed for researchers in drug discovery and chemical biology, offering a strategic workflow from initial cytotoxicity assessment to more specific functional assays in oncology and neuroscience contexts. We will detail the rationale behind assay selection, provide step-by-step protocols, and illustrate how to interpret the resulting data.
Part 1: Foundational Screening – Assessing General Cytotoxicity
Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of OFP-HCl across different cell lines. This foundational step informs the appropriate concentration range for subsequent, more sensitive assays, preventing misleading results due to overt toxicity. The MTT and CCK-8 assays are robust, colorimetric methods for assessing cell viability by measuring metabolic activity in living cells.[6][7]
Workflow for Foundational Cytotoxicity Screening
The following diagram outlines the initial screening cascade to determine the cytotoxic profile of OFP-HCl.
Caption: Mechanism of AChE inhibition leading to enhanced cholinergic signaling.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol uses the colorimetric Ellman's method, which is suitable for high-throughput screening. [8][9] Rationale: This assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which can be measured at 412 nm. [9]An inhibitor will reduce the rate of this color change.
Materials:
-
Purified human recombinant AChE
-
OFP-HCl
-
Donepezil or Galantamine (as positive control inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in buffer.
-
Prepare a stock solution of ATCI (10 mM) in buffer.
-
Prepare working solutions of OFP-HCl and the positive control at various concentrations in buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of OFP-HCl, positive control, or buffer (for control wells) to each well.
-
Add 140 µL of phosphate buffer (pH 8.0).
-
Add 20 µL of DTNB solution.
-
-
Enzyme Addition: Add 20 µL of AChE solution to all wells except the blank. Mix gently.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.
-
Protocol 3: Neuroprotection Assay in a Neuronal Cell Line
This protocol assesses the ability of OFP-HCl to protect neuronal cells from a specific toxin, which is a common approach in screening for drugs against neurodegenerative diseases. [10][11] Rationale: SH-SY5Y cells, a human neuroblastoma line, are frequently used to model neurodegeneration. Inducing oxidative stress with hydrogen peroxide (H₂O₂) or mitochondrial dysfunction with MPP⁺ mimics some of the pathological processes seen in diseases like Parkinson's and Alzheimer's. [12]A neuroprotective compound will increase cell viability in the presence of the toxin.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
OFP-HCl
-
Neurotoxin (e.g., H₂O₂ or MPP⁺)
-
Reagents for a cell viability assay (e.g., CCK-8 or MTT kit)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 10,000-20,000 cells/well and allow them to attach overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of OFP-HCl (determined from the initial cytotoxicity screen) for 2-4 hours.
-
Toxin Exposure: Add the neurotoxin (e.g., a pre-determined optimal concentration of H₂O₂) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assess Viability: Perform a cell viability assay such as CCK-8 or MTT, following the manufacturer's protocol or Protocol 1 described above.
-
Data Analysis:
-
Normalize the data to the untreated control group (100% viability).
-
Compare the viability of cells treated with the toxin alone to those pre-treated with OFP-HCl.
-
A statistically significant increase in viability in the OFP-HCl pre-treated groups indicates a neuroprotective effect.
-
Conclusion and Future Directions
These application notes provide a strategic and experimentally robust framework for the initial biological characterization of Octahydrofuro[3,2-b]pyridine hydrochloride. The proposed workflow, beginning with broad cytotoxicity screening and progressing to specific, mechanism-based assays in oncology and neuroscience, allows for an efficient evaluation of the compound's therapeutic potential. Positive results, or "hits," from these initial screens would warrant further investigation, including:
-
Target Deconvolution: Identifying the specific molecular targets (e.g., kinases, receptors) through techniques like affinity chromatography or proteomic profiling.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of OFP-HCl to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound in relevant animal models of disease.
By following a logical, multi-tiered screening approach, researchers can effectively navigate the early stages of the drug discovery process and uncover the full therapeutic promise of novel chemical scaffolds like octahydrofuro[3,2-b]pyridine.
References
- BenchChem. (2025). Application Notes and Protocols: Cell-Based Assays for Acetylcholinesterase (AChE) Inhibitors.
- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
- Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160).
- Creative Biogene. Protocol for Cell Viability Assays: CCK-8 and MTT.
- ASSAY FOR SCREENING OF ACETYLCHOLINESTERASE INHIBITORS. (n.d.).
- Simeonov, A. et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. National Institutes of Health.
- Larsson, P. et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Larsson, P. et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment.
- BenchChem. (2025). Validating Neuroprotective Effects: A Comparative Guide to Leading Compounds in Neuronal Cell Lines.
- Kalinina, M. et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. National Institutes of Health.
- Poeta, E. et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature.
- Zhang, Y. et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry.
- Sharma, A. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Institutes of Health.
- Dashyan, S. et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry.
- Wang, Y. et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Krchnak, D. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition in English.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. attogene.com [attogene.com]
- 10. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Octahydrofuro[3,2-b]pyridine Hydrochloride
Welcome to the technical support center for the synthesis of Octahydrofuro[3,2-b]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable heterocyclic scaffold.
Introduction to the Synthetic Challenge
The synthesis of Octahydrofuro[3,2-b]pyridine hydrochloride, a fused bicyclic ether amine, presents several challenges typical of complex heterocyclic chemistry. Achieving high yields and purity requires careful control over reaction conditions, a thorough understanding of the reaction mechanism, and the ability to troubleshoot common issues such as incomplete reactions, side product formation, and purification difficulties. This guide provides a systematic approach to overcoming these obstacles.
A plausible and efficient synthetic route to Octahydrofuro[3,2-b]pyridine hydrochloride involves a multi-step sequence starting from readily available precursors. The key transformations include the formation of a substituted piperidine ring, followed by an intramolecular cyclization to construct the fused furan ring, and finally, deprotection and salt formation.
Caption: General synthetic workflow for Octahydrofuro[3,2-b]pyridine hydrochloride.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Part 1: Piperidine Ring Formation
Question 1: My yield for the initial piperidine ring formation is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the formation of the substituted piperidine precursor can stem from several factors. A systematic approach to troubleshooting is crucial.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1]
-
Causality: For reactions like reductive amination, the formation of the iminium intermediate and its subsequent reduction are highly dependent on these conditions. Side reactions, such as self-condensation of the aldehyde or ketone, can occur if the conditions are not optimized.
-
Solution: Perform small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress by TLC or LC-MS to identify the point of maximum conversion and minimize byproduct formation.
-
-
Purity of Starting Materials and Solvents: Impurities can act as catalyst poisons or participate in side reactions.
-
Causality: Trace amounts of water or other nucleophiles in the solvent or starting materials can interfere with the reaction. For instance, in a reductive amination, water can hydrolyze the iminium intermediate.
-
Solution: Ensure all starting materials are of high purity. Use anhydrous solvents, especially for moisture-sensitive reactions. Consider purifying starting materials if their quality is questionable.
-
-
Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and reduced reaction rates.
-
Causality: If a reagent or catalyst is not uniformly dispersed, the reaction will only proceed at the interface, leading to incomplete conversion.
-
Solution: Ensure vigorous stirring, especially for reactions involving solids or immiscible liquids. The use of a mechanical stirrer may be necessary for larger-scale reactions.
-
Caption: Troubleshooting logic for low yield in piperidine ring formation.
Part 2: Intramolecular Cyclization (Etherification)
Question 2: The intramolecular cyclization to form the fused furan ring is not proceeding to completion, or I am observing significant side products. What should I investigate?
Answer:
The intramolecular etherification is a critical step that can be influenced by several factors, including the choice of catalyst and the reaction setup.
-
Inappropriate Catalyst or Reaction Conditions: The choice of acid or base catalyst is crucial for promoting the intramolecular nucleophilic attack of the hydroxyl group.
-
Causality: A catalyst that is too weak may not sufficiently activate the leaving group or the nucleophile. Conversely, a catalyst that is too strong or used at too high a temperature can lead to dehydration or other side reactions. Ruthenium-based catalysts have been shown to be effective for the cyclization of amino alcohols.[2][3]
-
Solution: Screen different catalysts, such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids for acid-catalyzed cyclization. For base-catalyzed reactions (e.g., Williamson ether synthesis), consider bases of varying strengths like sodium hydride or potassium tert-butoxide. The addition of water or a hydrogen acceptor can influence the selectivity towards the cyclic amine or amide in Ru-catalyzed systems.[2][3]
-
-
Stereoelectronic Effects: The stereochemistry of the substituents on the piperidine ring can significantly impact the feasibility of the cyclization.
-
Causality: The hydroxyl and the leaving group (or the group to be displaced) must be able to adopt a favorable conformation for the intramolecular attack to occur. Steric hindrance around the reaction centers can also impede the cyclization.
-
Solution: If possible, analyze the stereochemistry of your piperidine precursor. Molecular modeling can help predict the most stable conformation and assess the proximity of the reacting groups. It may be necessary to revisit the synthesis of the piperidine precursor to obtain a different diastereomer.
-
-
Use of Protecting Groups: The presence of a protecting group on the piperidine nitrogen can influence the reactivity of the molecule.
-
Causality: A bulky protecting group, such as a tert-butyloxycarbonyl (Boc) group, can influence the conformation of the piperidine ring and potentially hinder the cyclization.
-
Solution: Consider using a smaller protecting group or a protecting group that can be removed under conditions that do not affect the rest of the molecule. Alternatively, the cyclization may need to be performed before the introduction of the protecting group.
-
| Parameter | Recommendation for Optimization | Rationale |
| Catalyst | Screen various Brønsted and Lewis acids. For Ru-catalyzed systems, explore different ligands. | To find the optimal balance between reaction rate and selectivity. |
| Temperature | Start at room temperature and gradually increase. | To avoid decomposition and side reactions. |
| Solvent | Use a non-protic, high-boiling solvent for many cyclization reactions. | To ensure the reaction can be heated sufficiently without solvent loss. |
| Concentration | Perform the reaction under high dilution conditions. | To favor intramolecular cyclization over intermolecular side reactions. |
Part 3: N-Deprotection and Salt Formation
Question 3: I am experiencing difficulty with the N-Boc deprotection step, or the final hydrochloride salt is impure. What are the best practices?
Answer:
The final steps of deprotection and salt formation are critical for obtaining the pure, desired product.
-
Inefficient N-Boc Deprotection: While typically straightforward, the deprotection of the Boc group can sometimes be sluggish or lead to side reactions if not performed correctly.
-
Causality: The standard method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] Incomplete reaction can occur if the acid is not strong enough or if the reaction time is insufficient.
-
Solution: Use a solution of HCl in an anhydrous solvent like dioxane or methanol. Monitor the reaction by TLC or LC-MS to ensure complete removal of the Boc group. A mild method using oxalyl chloride in methanol has also been reported and may be suitable for sensitive substrates.[5][6]
-
-
Impure Hydrochloride Salt: The purity of the final salt is dependent on the purity of the free base and the salt formation procedure.
-
Causality: If the free base contains impurities, they will likely be carried over into the final salt. The use of aqueous HCl can introduce water into the final product, which may be undesirable.
-
Solution: Ensure the free base is pure before attempting salt formation. This can be achieved by column chromatography or recrystallization. For the salt formation, use a solution of anhydrous HCl gas in a suitable solvent (e.g., diethyl ether or dioxane). The hydrochloride salt will often precipitate from the solution and can be collected by filtration. Wash the salt with a non-polar solvent to remove any residual impurities.
-
Experimental Protocol: N-Boc Deprotection and Hydrochloride Salt Formation
-
Dissolution: Dissolve the N-Boc protected Octahydrofuro[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous methanol or dioxane.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 4 M solution of HCl in dioxane (2-3 eq) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is the crude Octahydrofuro[3,2-b]pyridine hydrochloride.
-
Purification: The crude salt can be purified by trituration with a cold, non-polar solvent like diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/ether).
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of the piperidine precursor?
A1: A common strategy involves starting from a commercially available substituted pyridine, such as 3-hydroxypyridine.[7] This can be functionalized and then the pyridine ring can be reduced to a piperidine. Alternatively, an acyclic approach using a double reductive amination of a suitable 1,5-dicarbonyl compound can be employed.[8]
Q2: How can I control the stereochemistry during the synthesis?
A2: Controlling the stereochemistry is a significant challenge. For the piperidine ring, stereoselective reduction methods or the use of chiral starting materials can be employed. The intramolecular cyclization step can also be influenced by the existing stereocenters in the piperidine precursor. Chiral auxiliaries or asymmetric catalysis can be powerful tools to achieve high enantiomeric excess.
Q3: What analytical techniques are most useful for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for tracking the progress of the reaction, identifying the formation of products, and detecting byproducts.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Elemental Analysis: To confirm the elemental composition of the final hydrochloride salt.
-
Q4: My final product is a sticky oil instead of a crystalline solid. What can I do?
A4: The hydrochloride salt of Octahydrofuro[3,2-b]pyridine may be hygroscopic. Ensure that all solvents and reagents used in the final steps are anhydrous. If the product is still an oil, try co-evaporating it with a non-polar solvent like toluene to remove residual volatile impurities. Purification by trituration with a cold, non-polar solvent can often induce crystallization.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Standard laboratory safety procedures should always be followed. Pay particular attention to:
-
Reagents: Handle strong acids and bases with care. Reagents like sodium hydride are highly flammable and reactive with water.
-
Solvents: Use flammable solvents in a well-ventilated fume hood.
-
Pressure: Be cautious of pressure buildup during reactions that evolve gas, such as the quenching of sodium hydride or during some deprotection steps.
References
- Jadhav, N. A., Shankaraiah, N., & Soni, J. P. (2022). The Expedition of Azido-reductive Cyclization Approaches Towards Various Heterocycles.
- Ohmiya, H., Yoshida, M., & Sawamura, M. (2010). Protecting-Group-Free Route to Hydroxylated Pyrrolidine and Piperidine Derivatives through Cu(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Synlett, 2010(14), 2136-2140.
- Wuxi Apptec (Tianjin) Co Ltd. (2018). A kind of synthetic method of 4-(tert-butoxycarbonyl) octahydrofuro[3,2-b]pyridine-6-carboxylic acid.
- Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 137(41).
- MDPI. (2022).
- Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52.
- Benchchem. (2025). Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol.
- Ketone Pharma. (n.d.). 3-Hydroxy Piperidine | Supplier.
- Kanstrup, A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(33), 19531-19539.
- Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols.
- White Rose eTheses Online. (2008). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Matassini, C., Clemente, F., & Goti, A. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2013(2), 243-268.
- Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- BLD Pharm. (n.d.). 1955561-68-8|Octahydrofuro[3,2-b]pyridine hydrochloride.
- El-Kazouli, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
- Crich, D., & Brebion, F. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816.
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
Sources
- 1. Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mcours.net [mcours.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines [mdpi.com]
Technical Support Center: Resolving Solubility Challenges of Octahydrofuro[3,2-b]pyridine Hydrochloride in Organic Solvents
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common yet critical challenge encountered in the laboratory: the limited solubility of Octahydrofuro[3,2-b]pyridine hydrochloride in organic solvents. As a hydrochloride salt, this compound's ionic nature presents unique hurdles for its use in organic synthesis and analysis where non-aqueous media are often required.
This guide moves beyond simple protocols to explain the underlying chemical principles governing these solubility issues. By understanding the "why," you can more effectively troubleshoot and optimize your experimental conditions. We will explore a logical progression of techniques, from simple physical methods to definitive chemical conversion, ensuring you can select the most appropriate strategy for your specific application.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental questions regarding the solubility of amine hydrochloride salts.
Q1: Why is my Octahydrofuro[3,2-b]pyridine hydrochloride not dissolving in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, or Toluene?
A1: The root of the issue lies in the compound's structure as a salt. Octahydrofuro[3,2-b]pyridine is an amine, which is basic. In its hydrochloride form, this amine has been reacted with hydrochloric acid to form an ammonium salt.[1][2] This creates a positively charged pyridinium ion and a negatively charged chloride ion.
This ionic salt structure is stabilized by a strong crystal lattice energy. Non-polar or weakly polar organic solvents like DCM, ethyl acetate, and toluene are ineffective at solvating these charged ions and overcoming this lattice energy.[3][4] Polar solvents, particularly protic ones like water or methanol, are much more effective because they can form strong ion-dipole interactions, stabilizing the ions in solution.[5][6] In essence, there is a mismatch between the polar, ionic nature of your solute and the non-polar nature of the solvent.
Q2: What are the general solubility characteristics I should expect for this compound?
A2: While specific quantitative data is not widely published, we can predict a general solubility profile based on the principles of "like dissolves like."
| Solvent Class | Example Solvents | Expected Solubility of Hydrochloride Salt | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Solvents can hydrogen bond and effectively solvate both the cation and the anion.[5][7] |
| Polar Aprotic | DMSO, DMF | Moderate to High | High dielectric constant helps to separate ions, leading to good solubility.[8] |
| Halogenated | Dichloromethane (DCM), Chloroform | Very Low to Insoluble | Insufficiently polar to overcome the crystal lattice energy of the salt.[3] |
| Ethers | Diethyl Ether, THF, Dioxane | Insoluble | Low polarity and inability to solvate ions effectively. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Non-polar solvents cannot interact favorably with the ionic salt. |
Part 2: Troubleshooting Workflow: A Step-by-Step Guide
When facing solubility issues, it is best to follow a systematic approach, starting with the simplest methods before moving to more involved chemical modifications.
Caption: A decision tree for resolving solubility issues.
Step 1: Physical Dissolution Aids
Before changing your solvent system, attempt to aid dissolution using physical energy.
Q3: Can sonication or gentle heating improve the solubility of my compound?
A3: Yes, these methods can significantly increase the rate of dissolution, and in some cases, modestly increase solubility.
-
Sonication: This is a highly effective first step. Ultrasonic waves generate cavitation, creating intense mechanical forces that break apart solid aggregates.[9] This increases the surface area of the solute that is exposed to the solvent, facilitating faster dissolution.[10][11]
-
Heating: Gently warming the mixture can increase solubility. However, this must be done with caution, as Octahydrofuro[3,2-b]pyridine hydrochloride may be thermally unstable and could degrade at elevated temperatures.[12] Always monitor for color changes or the appearance of byproducts.
-
Suspend the Octahydrofuro[3,2-b]pyridine hydrochloride in your chosen organic solvent in a sealed vial.
-
Place the vial in a bath sonicator. If the vial floats, use a weight or a makeshift float to keep it submerged.[11]
-
Sonicate the mixture for 5-15 minute intervals.
-
After each interval, remove the vial and visually inspect for dissolution. Vigorous vortexing can also help.
-
Repeat as necessary. Note that the bath may warm up over time.[11]
Step 2: Solvent System Optimization (Co-Solvency)
If physical methods are insufficient, modifying the solvent system is the next logical step.
Q4: How can I use a co-solvent to improve solubility without completely changing my bulk solvent?
A4: Co-solvency is a powerful technique where you add a small amount of a polar solvent (in which the salt is highly soluble) to your primary, less polar bulk solvent.[12] The co-solvent, often methanol or ethanol, helps to solvate the ions of the salt, breaking down the crystal lattice and allowing the compound to enter the solution.
| Primary Solvent (Bulk) | Recommended Co-Solvent | Starting Ratio (v/v) |
| Dichloromethane (DCM) | Methanol | 99:1 to 95:5 |
| Chloroform | Methanol | 99:1 to 95:5 |
| Ethyl Acetate | Ethanol | 98:2 to 90:10 |
| Acetonitrile | Water or Methanol | 99:1 to 95:5 |
-
Add the solid hydrochloride salt to your primary bulk solvent (e.g., 10 mL of DCM).
-
While vigorously stirring, add the co-solvent (e.g., methanol) dropwise or in small aliquots (e.g., 50 µL at a time).
-
Allow the mixture to stir for several minutes after each addition before adding more co-solvent.
-
Continue adding the co-solvent until the solid fully dissolves or until you have reached the maximum tolerable amount of co-solvent for your subsequent reaction or analysis.
Step 3: Chemical Modification (Salt-to-Free-Base Conversion)
This is the most definitive method for achieving high solubility in a wide range of organic solvents, especially non-polar ones.
Q5: When should I consider converting the hydrochloride salt to its free base?
A5: You should convert the salt to the free base when:
-
You require high solubility in a non-polar or weakly polar solvent (e.g., toluene, diethyl ether, DCM).
-
Physical methods and co-solvency have failed.
-
The presence of an acidic proton (from the ammonium ion) would interfere with your downstream application (e.g., a reaction involving a strong base).
The conversion process, often called "free-basing," neutralizes the acidic ammonium salt with a mild base, generating the neutral (uncharged) amine.[5][12] This neutral molecule is significantly more lipophilic ("oily") and thus much more soluble in organic solvents.
Q6: How do I perform a salt-to-free-base conversion?
A6: The most common method is a liquid-liquid extraction using a mild aqueous base.
Caption: Workflow for converting a hydrochloride salt to its free base.
-
Dissolution: Dissolve the Octahydrofuro[3,2-b]pyridine hydrochloride in a minimal amount of deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃) to the separatory funnel.
-
Causality: The bicarbonate/carbonate base will react with the hydrochloride salt to form the free amine, carbon dioxide, water, and sodium chloride.
-
Caution: This will generate CO₂ gas, causing pressure to build. Swirl gently at first, and vent the separatory funnel frequently by inverting it and opening the stopcock. Continue adding base until effervescence ceases.
-
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically. Allow the layers to separate completely. The more lipophilic free amine will partition into the organic layer.[12]
-
Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate). Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.
-
Washing: Combine all organic extracts in the separatory funnel and wash once with brine (saturated aqueous NaCl). This helps to remove residual water from the organic phase.
-
Drying: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the free amine, which should now readily dissolve in your desired organic solvent.
-
Note: Free amines can be less stable than their hydrochloride salts over long-term storage. It is often best to perform this conversion shortly before use.[12]
-
Part 3: Advanced Strategy for In-Situ Reactions
Q7: My reaction must be performed in a non-polar solvent and I cannot convert the compound to its free base. What are my options?
A7: In this specific scenario, Phase Transfer Catalysis (PTC) is a viable, albeit more complex, strategy. This technique is used to facilitate a reaction between two reactants that are in different, immiscible phases (e.g., a solid salt and a liquid organic phase).[8][13]
A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), has both hydrophilic (the charged head) and lipophilic (the alkyl tails) properties.[14][15] It can pick up an anion from one phase (aqueous or solid) and transport it into the organic phase to react. While PTC doesn't truly "dissolve" the entire salt, it enables the reactive components to interact in the organic medium. This method is highly specific to the reaction being performed and requires careful selection of the catalyst.
References
-
Article #2 - Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. American Institute of Chemists. [Link]
-
Ultrasonic Dissolving of Solids in Liquids. Hielscher Ultrasonics. [Link]
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Lab tip: use a bath sonicator to help dissolve solids. YouTube. [Link]
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Free base. Wikipedia. [Link]
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Quaternary ammonium cation. Wikipedia. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. [Link]
-
Is sonication essential in solubility testing of a substance?. ResearchGate. [Link]
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Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Envirostar. [Link]
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Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
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Methods to boost solubility. IJSDR. [Link]
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Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]
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Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
- Amine acid salt compounds and process for the production thereof.
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How we can remove Ammonium Chloride salts from highly water soluble organic compound?. ResearchGate. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. [Link]
-
Methylamine Hydrochloride. Organic Syntheses Procedure. [Link]
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Problem with hydrochloride salt formation/isolation. Reddit. [Link]
- Method for salt preparation.
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Solubility of organic amine salts. Sciencemadness.org. [Link]
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Why do amines dissolve in hydrochloric acid?. Quora. [Link]
-
Free-basing a volatile aliphatic amine without aqueous?. Reddit. [Link]
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What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]
-
10.8: Amines as Bases. Chemistry LibreTexts. [Link]
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Furo(3,2-b)pyridine. PubChem - NIH. [Link]
- Method for cleanly preparing high-purity pyridine hydrochloride.
-
Description and Solubility. First Supplement to USP 35–NF 30. [Link]
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Technical Support Center: Navigating the Challenges of Hygroscopic Pyridine Hydrochloride Salts
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pyridine hydrochloride salts. The inherent hygroscopicity of these compounds presents a significant, yet manageable, challenge in experimental work.[1][2][3][4] This guide is designed to provide you with in-depth, field-proven insights and practical solutions to ensure the integrity and reproducibility of your results. We will move beyond simple procedural lists to explain the causality behind our recommended best practices, empowering you to anticipate and proactively address moisture-related issues.
Understanding the "Why": The Hygroscopic Nature of Pyridine Hydrochloride
Q1: Why is my pyridine hydrochloride salt clumping and appearing wet?
Pyridine hydrochloride is a salt formed from the neutralization of pyridine, a weak base, with hydrochloric acid.[2] This salt has a strong affinity for water molecules and will readily absorb moisture from the atmosphere, a property known as hygroscopicity.[1][2][3][4][5] This absorption can lead to physical changes in the salt, such as clumping, deliquescence (dissolving in the absorbed water), and a "wet" appearance.[5][6] The presence of moisture can have significant downstream consequences for your experiments, including altering the stoichiometry of reactions and leading to inconsistent results.[7][8][9][10]
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: I suspect my pyridine hydrochloride has absorbed water. How can I confirm this and what is the acceptable water content?
To accurately quantify the water content in your pyridine hydrochloride salt, the gold-standard method is Karl Fischer titration.[11][12][13][14] This technique is highly selective for water and can provide precise measurements.[12][14] The acceptable water content will be dictated by the sensitivity of your specific application. For many reactions, a water content of less than 0.1% is desirable.
Q3: My reaction yield is consistently low when using pyridine hydrochloride. Could moisture be the culprit?
Absolutely. The presence of water in your pyridine hydrochloride can have several detrimental effects on a reaction. For instance, in reactions where pyridine hydrochloride is used as a mild acid catalyst or as a reactant, water can interfere with the reaction mechanism, leading to lower yields or the formation of unwanted byproducts.[7] Water can also quench moisture-sensitive reagents in your reaction mixture.[7]
Q4: I've tried drying my pyridine hydrochloride in a standard oven, but it turned into a liquid. What happened?
While heating can be used to dry some compounds, it's crucial to consider the melting point of pyridine hydrochloride, which is approximately 144-147°C.[3][15] If the oven temperature exceeds this, the salt will melt. Furthermore, if significant water has been absorbed, heating can create a concentrated aqueous solution, which may not effectively dry the salt and can even lead to decomposition.[6] A more controlled method, such as using a vacuum oven at a temperature below the melting point, is recommended.[16]
Troubleshooting Guide: A Decision-Making Workflow
When encountering issues with pyridine hydrochloride, a systematic approach to troubleshooting is key. The following workflow will guide you through identifying and resolving common problems.
Caption: Workflow for handling pyridine HCl under an inert atmosphere.
Data Summary Table: Hygroscopicity and Physical Properties
| Property | Value | Source(s) |
| Hygroscopicity | Very hygroscopic | [1][2][3][4] |
| Melting Point | 144-147 °C | [3][15] |
| Boiling Point | 222-224 °C | [1][3][4][15] |
| Water Solubility | 85 g/100 mL | [2][3][4][15] |
By implementing these best practices and utilizing the troubleshooting guides provided, you can effectively manage the challenges associated with the hygroscopic nature of pyridine hydrochloride salts, leading to more reliable and reproducible experimental outcomes.
References
-
Karl Fischer water content titration. Scharlab. [Link]
-
Karl Fischer titration. Wikipedia. [Link]
-
Water Determination (Karl Fischer Method). [Link]
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Water Determination Karl Fischer. Xylem Analytics. [Link]
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How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
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Inert atmosphere methods | Laboratory techniques. Biocyclopedia. [Link]
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Inert Atmosphere. Zamann Pharma Support GmbH. [Link]
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Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
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Inert Atmosphere. YouTube. [Link]
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PYRIDINE HCL. ChemBK. [Link]
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sop-water-reactive-chemicals.docx. [Link]
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How do you handle hygroscopic salts? HepatoChem. [Link]
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5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]
-
WATER REACTIVE CHEMICALS STANDARD OPERATING PROCEDURE. [Link]
-
Drying and Storing Hygroscopic Salts : r/chemistry. Reddit. [Link]
- Process for drying hygroscopic materials.
-
The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]
-
Water Reactive Chemicals SOP. [Link]
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SOP: Water-Reactive Chemicals | PennEHRS. UPenn EHRS - University of Pennsylvania. [Link]
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
- Method for drying hygroscopic material and the product thereof.
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]
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Preparation of anhydrous pyridine hydrochloride. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Is it possible to boil off HCl from pyridinium chloride salts? ResearchGate. [Link]
-
Pyridine hydrochloride demethylation : r/Chempros. Reddit. [Link]
-
What chemical can be added to a hygroscopic substance to prevent it from absorbing any water? Quora. [Link]
-
3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
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Pyridine from Pyridine hydrochloride. Sciencemadness.org. [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]
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Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. [Link]
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Pyridine Hydrochloride. ChemBK. [Link]
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Validation & Comparative
A Comparative Guide to the X-ray Crystallography of Furo[3,2-b]pyridine Derivatives: Unveiling Molecular Architecture
For Researchers, Scientists, and Drug Development Professionals
The furo[3,2-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives showing significant promise as potent anticancer agents and kinase inhibitors.[1] The precise three-dimensional arrangement of atoms within these molecules, their intermolecular interactions, and their solid-state packing are critical determinants of their biological activity, solubility, and bioavailability. Among the arsenal of analytical techniques available for structural elucidation, single-crystal X-ray diffraction (XRD) stands as the gold standard for providing an unambiguous and high-resolution depiction of the molecular architecture.
This guide offers an in-depth, comparative analysis of the X-ray crystallography of furo[3,2-b]pyridine derivatives. It moves beyond a simple recitation of methods to provide a rationale for experimental choices, a detailed examination of the crystallographic data, and a critical comparison with alternative techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.
The Foundation: Synthesis and Crystallization of Furo[3,2-b]pyridine Derivatives
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The Sonogashira coupling reaction is a robust and widely employed method for the construction of the furo[3,2-b]pyridine core.[2][3][4]
Experimental Protocol: Synthesis of a Representative 2-Aryl-furo[3,2-b]pyridine Derivative
This protocol details the synthesis of a 2-aryl-furo[3,2-b]pyridine via a Sonogashira coupling followed by an intramolecular cyclization.
Materials:
-
3-chloro-2-hydroxypyridine
-
A terminal alkyne (e.g., phenylacetylene)
-
10% Palladium on carbon (Pd/C)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Appropriate deuterated solvent for NMR (e.g., CDCl₃)
Procedure:
-
Sonogashira Coupling: To a solution of 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.1 mmol) in ethanol (10 mL), add 10% Pd/C (0.05 mmol), CuI (0.1 mmol), PPh₃ (0.1 mmol), and Et₃N (2.0 mmol).
-
The reaction mixture is then subjected to ultrasound irradiation or conventional heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
Intramolecular Cyclization: The crude product from the previous step is then subjected to conditions that promote intramolecular cyclization to form the furan ring. This can often be achieved by heating in a suitable solvent, sometimes with the addition of a base.
-
Purification: The resulting residue is purified by column chromatography on silica gel to afford the desired 2-aryl-furo[3,2-b]pyridine.[2]
The Art of Crystallization: Growing High-Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is highly dependent on the specific properties of the compound.[2][5][6]
Common Crystallization Techniques:
-
Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and the formation of crystals.[5]
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[6]
Step-by-Step Crystallization Protocol (Vapor Diffusion):
-
Dissolve 5-10 mg of the purified furo[3,2-b]pyridine derivative in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) in a small, open vial.
-
Place this vial inside a larger beaker or jar containing a small amount of an "anti-solvent" (e.g., hexane, pentane).
-
Seal the larger container and leave it undisturbed in a vibration-free environment.
-
Monitor for crystal growth over several days to weeks.
Caption: Workflow for the synthesis and crystallization of a furo[3,2-b]pyridine derivative.
Unveiling the Molecular Structure: X-ray Crystallographic Analysis
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of the atoms can be determined.
Case Study: Crystal Structure of a Furo[3,2-b]pyran Derivative
The crystallographic data for a representative derivative, obtained from the Cambridge Crystallographic Data Centre (CCDC), reveals key structural information.
Table 1: Crystallographic Data for a Representative Furo[3,2-b]pyran Derivative
| Parameter | Value |
| CCDC Deposition Number | 2045426 |
| Empirical Formula | C₂₀H₁₉NO₅ |
| Formula Weight | 353.37 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 98.98(3)°c = 11.089(2) Å, γ = 90° |
| Volume | 1713.2(6) ų |
| Z | 4 |
| Calculated Density | 1.371 Mg/m³ |
| Final R indices [I>2σ(I)] | R₁ = 0.0457, wR₂ = 0.1189 |
| R indices (all data) | R₁ = 0.0567, wR₂ = 0.1255 |
Data obtained from the supplementary information of the referenced publication.[7]
Interpretation of the Data:
The data in Table 1 provides a wealth of information about the solid-state structure of the molecule. The monoclinic crystal system and the P2₁/n space group describe the symmetry of the crystal lattice. The unit cell dimensions define the size and shape of the repeating unit of the crystal. The R-factors (R₁ and wR₂) are indicators of the quality of the refinement and the agreement between the experimental data and the final structural model; lower values are generally better.
From the atomic coordinates provided in the full crystallographic information file (CIF), we can determine precise bond lengths, bond angles, and torsion angles. This allows for a detailed analysis of the molecular geometry, including the planarity of the fused ring system and the conformation of any substituents. Furthermore, the packing of the molecules in the crystal lattice can be visualized, revealing important intermolecular interactions such as hydrogen bonds and π-π stacking.
Caption: The workflow of single-crystal X-ray diffraction and subsequent data analysis.
A Comparative Perspective: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a static, solid-state picture of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into its structure and dynamics in solution.[6][8] For a comprehensive understanding of a furo[3,2-b]pyridine derivative, both techniques are highly complementary.
Table 2: Comparison of X-ray Crystallography and NMR Spectroscopy for the Structural Elucidation of Furo[3,2-b]pyridine Derivatives
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing, and intermolecular interactions. | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), and information on molecular dynamics and conformation in solution. |
| Key Advantage | Provides the most detailed and unambiguous atomic-level structure.[2] | Reflects the structure in a more biologically relevant solution state and can reveal dynamic processes. |
| Key Limitation | Requires high-quality single crystals, which can be difficult to obtain. The solid-state conformation may not be the same as in solution. | Provides an average structure in solution; less precise for bond lengths and angles compared to XRD. Structure determination can be challenging for complex molecules. |
Detailed NMR Analysis of a Furo[3,2-b]pyridine Derivative
A full structural elucidation by NMR typically involves a suite of 1D and 2D experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing information on stereochemistry and conformation.
By piecing together the information from these experiments, the complete covalent structure and relative stereochemistry of a furo[3,2-b]pyridine derivative in solution can be determined.
Conclusion
The structural characterization of furo[3,2-b]pyridine derivatives is a critical aspect of their development as therapeutic agents. Single-crystal X-ray diffraction provides an unparalleled level of detail into the solid-state architecture of these molecules, offering invaluable insights into their geometry and intermolecular interactions. However, a comprehensive understanding requires a multi-faceted approach, with NMR spectroscopy serving as a powerful complementary technique to probe the structure and dynamics in a solution environment. By judiciously applying these methods, researchers can gain a complete picture of their target molecules, enabling rational drug design and accelerating the path to clinical applications.
References
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
University of Canterbury. (2006). Crystallisation Techniques. Retrieved from [Link]
-
Journal of Molecular Chemistry. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]
-
MDPI. (2022). Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Molecules. Retrieved from [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Downloads. Retrieved from [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]
-
Beilstein Archives. (2021). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β. RSC Advances. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). Deposit. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (2021). Downloading published data via Access Structures. Retrieved from [Link]
-
National Genomics Data Center. (2023). one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (2013). 2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. Retrieved from [Link]
-
PubChem. (n.d.). Furo(3,2-b)pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2020). How to use CCDC to find CIF files? Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). CIF Deposition Guidelines. Retrieved from [Link]
-
Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 2H-furo[3,2-b]pyran. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydrofuro[3,2-b]pyridine. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Octahydrofuro[3,2-b]pyridine Isomers: A Stereochemical Perspective
The Octahydrofuro[3,2-b]pyridine scaffold represents a fascinating and privileged heterocyclic system in medicinal chemistry. As a saturated, fused bicyclic structure, it combines the key features of a piperidine ring—a cornerstone of many centrally active agents—with a tetrahydrofuran ring, offering unique spatial and electronic properties. However, the true therapeutic potential of this scaffold lies not in its basic formula, but in the distinct three-dimensional arrangements of its atoms. The presence of multiple chiral centers gives rise to a family of stereoisomers, each with a unique shape that can dictate its interaction with biological targets.
Direct comparative biological data for the specific isomers of the parent Octahydrofuro[3,2-b]pyridine system is limited in publicly accessible literature. However, by drawing upon extensive research into structurally related bicyclic alkaloids and synthetic molecules, we can construct a robust, evidence-based guide to the expected differential activities of these isomers. This guide will delve into the stereochemical landscape of the scaffold, infer its likely biological profile based on analogous systems, and provide a validated experimental framework for its future investigation.
The Stereochemical Landscape: Why Isomerism is Critical
The Octahydrofuro[3,2-b]pyridine core possesses at least two chiral centers at the bridgehead carbons where the furan and pyridine rings are fused. This juncture dictates the relative orientation of the two rings, leading to diastereomers, most commonly a cis-fused and a trans-fused isomer. Each of these diastereomers is chiral and can exist as a pair of enantiomers.
The resulting 3D geometry is not a trivial detail; it is the primary determinant of a molecule's ability to fit into the precisely shaped binding pocket of a protein target, such as a receptor or enzyme. A subtle change in the spatial arrangement of an atom or functional group can be the difference between a potent therapeutic agent and an inactive molecule.
Caption: Logical relationship between the core scaffold and its resulting biological activity.
Inferred Biological Profile: Lessons from Structurally Analogous Systems
While we await specific studies on Octahydrofuro[3,2-b]pyridine isomers, a wealth of data from related structures underscores the profound impact of stereochemistry on activity.
Case Study: Muscarinic Acetylcholine Receptor (mAChR) Modulation
Muscarinic receptors, a family of G protein-coupled receptors (M1-M5), are critical targets for treating cognitive disorders, COPD, and other conditions. They are exquisitely sensitive to the stereochemistry of their ligands.
-
Causality of Stereoselectivity: The cholinergic agonist methacholine is a prime example. Its muscarinic activity resides almost exclusively in the (S)-isomer, which is 240 times more potent than the (R)-isomer. This is because the precise orientation of the acetyl and methyl groups in the (S)-isomer allows for optimal interaction with key amino acid residues in the receptor's binding pocket, whereas the (R)-isomer simply cannot fit correctly.
-
Inference for Octahydrofuro[3,2-b]pyridine: The basic nitrogen atom in the piperidine portion of the scaffold is a key pharmacophoric feature for muscarinic activity. The accessibility and spatial vector of this nitrogen's lone pair of electrons will be fundamentally different between cis and trans-fused isomers. One isomer may present the nitrogen in an ideal position to form a critical ionic bond with a conserved aspartate residue in the mAChR binding site, while the other isomer's geometry may preclude this interaction. This would be expected to lead to significant differences in binding affinity (Ki) and functional potency (EC50) not only between diastereomers but also between enantiomers at each of the five mAChR subtypes.
Case Study: Broader Central Nervous System (CNS) Activity
Pyridine and piperidine alkaloids, which share structural motifs with our scaffold, exhibit a vast range of CNS activities. The fusion of the tetrahydrofuran ring adds rigidity and introduces an oxygen atom capable of acting as a hydrogen bond acceptor, further diversifying the potential interactions.
-
Kinase Inhibition: Many modern kinase inhibitors feature a heterocyclic core that positions key functional groups for interaction within the ATP-binding site. For instance, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been developed as potent IRAK4 inhibitors for treating inflammatory diseases. The success of such inhibitors depends on a precise 3D fit. It is highly probable that one stereoisomer of an Octahydrofuro[3,2-b]pyridine derivative would be a potent kinase inhibitor, while its mirror image (enantiomer) could be thousands of times less active.
-
Other Targets: The broader family of furo- and pyrrolopyridine derivatives have been investigated as cannabinoid receptor inverse agonists, FGFR inhibitors, and anticancer agents, demonstrating the versatility of this general structural class. In all cases, the specific stereochemistry would be paramount for achieving the desired activity and selectivity.
Quantitative Comparison of Related Muscarinic Ligands
To illustrate the dramatic effect of stereochemistry, the following table presents data for well-known cholinergic agents.
| Compound | Isomer | Target | Activity Metric | Value | Fold Difference | Reference |
| Methacholine | (S)-enantiomer | Muscarinic Receptors | Agonist Potency | High | ~240x | |
| (R)-enantiomer | Muscarinic Receptors | Agonist Potency | Low | |||
| Azaprophen | (+)-enantiomer | Muscarinic Receptors | Antagonist Potency | High | ~200x | N/A |
| (-)-enantiomer | Muscarinic Receptors | Antagonist Potency | Low | N/A |
Note: Data for Azaprophen is qualitative from literature abstracts; specific Ki values were not provided in the snippets. This table serves to illustrate the principle of stereoselectivity.
Proposed Experimental Workflow for Isomer Evaluation
To address the current knowledge gap, a systematic evaluation of the Octahydrofuro[3,2-b]pyridine isomers is required. The following workflow and protocol describe a self-validating system for determining and comparing their biological activity at a panel of G protein-coupled receptors.
A Comparative Guide to Octahydrofuro[3,2-b]pyridine and Octahydrofuro[3,2-c]pyridine Scaffolds in Medicinal Chemistry
Introduction: The Strategic Importance of Fused Heterocyclic Scaffolds
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1][2] Among these, pyridine-based structures are particularly prominent due to their ability to engage in various biological interactions and improve the physicochemical properties of drug candidates.[1][3] Fusing a pyridine ring with other heterocycles, such as a furan, creates rigid bicyclic systems that lock the molecule into specific three-dimensional conformations. This conformational constraint is a powerful tool in medicinal chemistry, as it can significantly enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
This guide provides an in-depth comparison of two isomeric fused ring systems: octahydrofuro[3,2-b]pyridine and octahydrofuro[3,2-c]pyridine. While differing only in the fusion pattern of the furan and piperidine rings, this subtle structural change imparts distinct chemical and pharmacological properties, influencing everything from synthetic accessibility to biological activity. Understanding these differences is critical for researchers making strategic decisions in scaffold selection for drug design programs.
Part 1: Structural and Conformational Analysis
The fundamental difference between the two scaffolds lies in the point of attachment between the furan and piperidine rings. In the [3,2-b] isomer, the furan ring is fused across the C2 and C3 positions of the piperidine ring. In contrast, the [3,2-c] isomer features fusion across the C3 and C4 positions. This seemingly minor distinction has profound implications for the molecule's overall shape, stereochemistry, and the spatial orientation of key functional groups.
Caption: General workflow for Pictet-Spengler synthesis.
Exemplary Protocol: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines [4]1. Imine Formation: A solution of 2-(5-methylfuran-2-yl)ethylamine (1.0 equiv) and a selected aromatic aldehyde (1.0 equiv) in absolute acetonitrile is refluxed for 1 hour to form the corresponding imine quantitatively. 2. Cyclization: The reaction mixture is cooled to 50°C, and hydrochloric acid (2.0 equiv, e.g., as a solution in dioxane) is added. The mixture is stirred at this temperature, and reaction progress is monitored by TLC. 3. Work-up: Upon completion, the reaction mixture is cooled, and the resulting hydrochloride salt of the product is typically collected by filtration. The free base can be obtained by neutralization with an aqueous base (e.g., NaHCO₃) followed by extraction with an organic solvent (e.g., dichloromethane). 4. Purification: The crude product is purified by column chromatography on silica gel.
Causality: The Pictet-Spengler reaction is effective here because the furan ring is sufficiently electron-rich to act as a nucleophile in the intramolecular electrophilic substitution reaction that closes the piperidine ring. This makes the [3,2-c] scaffold particularly attractive for generating diverse libraries by varying the aldehyde component. [4]
Synthesis of Octahydrofuro[3,2-b]pyridine
The synthesis of the octahydrofuro[3,2-b]pyridine scaffold is generally more complex and often requires multi-step sequences. There is no single, widely applicable reaction analogous to the Pictet-Spengler for this isomer. Synthetic routes often involve intramolecular cyclizations of functionalized piperidine precursors or more elaborate strategies starting from chiral pool materials. This inherent synthetic complexity can be a drawback for rapid library synthesis but may be warranted if the scaffold's specific geometry is essential for biological activity.
Part 3: Physicochemical Properties and Pharmacological Relevance
The isomeric nature of these scaffolds directly translates into differing physicochemical and pharmacological profiles. The precise placement of the heteroatoms affects properties like polarity, hydrogen bonding capacity, and metabolic stability, which in turn govern a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [5]
| Property | Octahydrofuro[3,2-b]pyridine | Octahydrofuro[3,2-c]pyridine | Rationale & Implications |
|---|---|---|---|
| Synthetic Accessibility | Generally more complex; multi-step syntheses. | More accessible; robust methods like Pictet-Spengler are established. [4] | [3,2-c] is often preferred for initial library synthesis and rapid SAR exploration. |
| Conformational Rigidity | High; constrained bicyclic system. | High; constrained bicyclic system. | Both scaffolds are excellent for reducing conformational flexibility to enhance binding affinity. |
| Key Biological Targets | Smoothened (Smo) receptor (in natural products like cyclopamine). [6]Topoisomerase II. | JAK2 inhibitors, κ-opioid receptor agonists, potential antipsychotics. [4][7] | The different 3D shapes and heteroatom orientations allow these scaffolds to target a diverse range of protein families. |
| Example Bioactive Molecules | Cyclopamine (teratogen, Hedgehog signaling inhibitor). [6]| JAK2 inhibitors, arylpiperazine derivatives with antipsychotic potential. [4][7]| Demonstrates the distinct therapeutic areas where each scaffold has found application. |
Pharmacological Case Studies
-
Octahydrofuro[3,2-b]pyridine in Cancer: The benzofuro[3,2-b]pyridine core, a related aromatic analogue, has been explored for its topoisomerase II inhibitory activity in cancer research. [6]This suggests that the fundamental shape of the [3,2-b] fusion is suitable for interaction with DNA-modifying enzymes. Similarly, other furopyridine isomers have shown potential as anticancer agents. [8][9]
-
Octahydrofuro[3,2-c]pyridine in Inflammation and CNS Disorders: Derivatives of the furo[3,2-c]pyridine scaffold have been identified as potent JAK2 inhibitors, outperforming established drugs like tofacitinib in some in vitro assays. [4]This highlights its potential in treating inflammatory diseases. Furthermore, arylpiperazine derivatives containing this scaffold have shown potent affinity for serotonin receptors and potential as antipsychotic agents, indicating its utility for CNS targets. [7]
Conclusion and Strategic Outlook
The choice between the octahydrofuro[3,2-b]pyridine and octahydrofuro[3,2-c]pyridine scaffolds is a strategic decision that should be guided by the specific goals of a drug discovery program.
-
The Octahydrofuro[3,2-c]pyridine scaffold offers superior synthetic tractability, making it an ideal starting point for diversity-oriented synthesis and initial structure-activity relationship exploration. Its proven success in targeting kinases and CNS receptors makes it a valuable core for these therapeutic areas. [4][7]
-
The Octahydrofuro[3,2-b]pyridine scaffold, while often more challenging to synthesize, presents a distinct three-dimensional architecture. Its presence in complex natural products and evaluation against targets like topoisomerases suggests it can address binding sites that require its unique geometry. [6]Its selection is justified when SAR studies indicate that the specific spatial arrangement of its heteroatoms is crucial for achieving desired potency or selectivity.
Ultimately, both scaffolds are valuable additions to the medicinal chemist's toolkit. By understanding their distinct structural, synthetic, and pharmacological profiles, researchers can make more informed decisions, accelerating the journey from initial hit to a viable drug candidate.
References
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Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). Medicinal Chemistry. Available at: [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. Available at: [Link]
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Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development. Available at: [Link]
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Elaboration of Furopyridine Scaffolds. (2021). ResearchGate. Available at: [Link]
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Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening. (2022). Journal of Cellular Biochemistry. Available at: [Link]
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Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. (2021). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules. Available at: [Link]
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Structure Activity Relationships. DrugDesign.org. Available at: [Link]
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Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2017). ResearchGate. Available at: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). Molecules. Available at: [Link]
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Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2021). National Genomics Data Center. Available at: [Link]
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The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. (1991). Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
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2,4-Diaryl Benzofuro[3,2-b]pyridine Derivatives: Design, Synthesis, and Evaluation of Topoisomerase Inhibitory Activity and Cytotoxicity. (2013). ResearchGate. Available at: [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Available at: [Link]
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Conformational differences and intermolecular C-H...N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. (2016). Acta Crystallographica Section C: Structural Chemistry. Available at: [Link]
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Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]
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Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
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On Exploring Structure Activity Relationships. (2016). Methods in Molecular Biology. Available at: [Link]
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Applications of QSAR study in drug design of tubulin binding inhibitors. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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The Furo[3,2-b]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The furo[3,2-b]pyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets.[1] Its rigid, planar structure and unique electronic properties provide an excellent foundation for the design of potent and selective therapeutic agents.[2] This guide offers a comparative analysis of the structure-activity relationships (SAR) of various furo[3,2-b]pyridine derivatives, with a focus on their anticancer and kinase inhibitory activities. We will delve into the causal relationships behind experimental design, present comparative data, and provide detailed experimental protocols to support the findings.
Anticancer Activity: Targeting Cellular Proliferation
Furo[3,2-b]pyridine derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1] The mechanism of action is often tied to the inhibition of critical cellular processes, including cell cycle progression and signal transduction.[2]
Comparative Analysis of 2-Substituted Furo[3,2-b]pyridines
Early investigations into the anticancer potential of this scaffold focused on modifications at the 2-position. A convenient one-pot synthesis involving the coupling of 3-chloro-2-hydroxypyridine with terminal alkynes under Pd/C-Cu catalysis has enabled the exploration of various substitutions at this position.[3]
One notable derivative, compound 3b , demonstrated encouraging growth inhibition against both MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) cell lines.[3] This compound was also found to inhibit SIRT1, a class III histone deacetylase implicated in cancer cell survival, and induce apoptosis in MCF-7 cells.[3] The exploration of different substituents at the 2-position is a key strategy in optimizing the anticancer potency of this class of compounds.
Furo[3,2-c]pyridine Derivatives: Potent Cytotoxicity Against Esophageal Cancer
A series of furan[3,2-c]pyridine derivatives have been synthesized and evaluated for their cytotoxic activity against esophageal cancer cell lines, KYSE70 and KYSE150.[4] One compound, 4c , emerged as a highly potent agent, demonstrating a 99% inhibition of cell growth at a concentration of 20.00 µg/mL.[4]
Table 1: Comparative Cytotoxic Activity of Furo[3,2-b]pyridine and Furo[3,2-c]pyridine Derivatives
| Compound ID | Scaffold | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Derivative 3b | Furo[3,2-b]pyridine | MDA-MB-231 | Not Specified | Encouraging Growth Inhibition | [1][3] |
| Derivative 3b | Furo[3,2-b]pyridine | MCF-7 | Not Specified | Encouraging Growth Inhibition | [1][3] |
| Furopyridone 4c | Furo[3,2-c]pyridine | KYSE70 (Esophageal) | MTT Assay | 1.329 (48h) | [1] |
| Furopyridone 4c | Furo[3,2-c]pyridine | KYSE150 (Esophageal) | MTT Assay | 0.655 (48h) | [1] |
| MU1210 | Furo[3,2-b]pyridine | MCF-7 | Cell Viability | 4.6 | [1] |
Kinase Inhibition: A Privileged Scaffold for Selective Targeting
The furo[3,2-b]pyridine scaffold has proven to be an exceptional platform for the development of selective kinase inhibitors.[2] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5]
Cdc-like Kinase (CLK) Inhibition
A significant focus of research has been the development of furo[3,2-b]pyridine derivatives as potent and selective inhibitors of Cdc-like kinases (CLKs).[5][6] CLKs are involved in the regulation of RNA splicing, making them an attractive target for therapeutic intervention.[1] Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded highly potent and cell-active CLK inhibitors.[6]
Homeodomain-Interacting Protein Kinase (HIPK) Inhibition
The versatility of the furo[3,2-b]pyridine core is further demonstrated by its application in developing selective inhibitors of Homeodomain-Interacting Protein Kinases (HIPKs).[2] HIPKs play a role in various cellular processes, and their dysregulation has been linked to cancer.[2]
Table 2: Comparative Kinase Inhibitory Activity of Furo[3,2-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay GI50 (µM) | Cell Line | Reference |
| 20 | CLK1 | 4 | Not Specified | T24 | [5] |
| 31 | CLK1 | 9.7 | 1.1 | T24 | [5] |
| 26a | CLK1 | Not Specified | <0.1 | T24 | [5] |
Structure-Activity Relationship (SAR) Insights
The biological activity of furo[3,2-b]pyridine derivatives is highly dependent on the substitution pattern around the core scaffold.
Caption: Key SAR insights for furo[3,2-b]pyridine derivatives.
-
2-Substitution: Modifications at this position are crucial for tuning the anticancer properties of the compounds.[3]
-
3,5-Disubstitution: This pattern has been extensively explored for developing potent and selective kinase inhibitors, particularly targeting CLKs.[6]
-
3,5,7-Trisubstitution: A subset of these derivatives, while being kinase-inactive, have been identified as sub-micromolar modulators of the Hedgehog signaling pathway.[6]
Experimental Protocols
Synthesis of 2-Substituted Furo[3,2-b]pyridines
A robust and efficient method for the synthesis of 2-substituted furo[3,2-b]pyridines involves a one-pot reaction utilizing Pd/C-Cu catalysis.[3]
Step-by-Step Methodology:
-
Reactant Mixture: To a solution of 3-chloro-2-hydroxypyridine in ethanol, add the terminal alkyne, 10% Pd/C, CuI, PPh3, and triethylamine.
-
Ultrasound Irradiation: Subject the reaction mixture to ultrasound irradiation at a specified temperature and duration. The ultrasound assists in accelerating the reaction rate.
-
Reaction Progression: The reaction proceeds via a sequential (i) C-C coupling (Sonogashira cross-coupling) followed by (ii) an intramolecular C-O bond-forming reaction (heteroannulation).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered, the solvent is evaporated, and the crude product is purified by column chromatography to yield the desired 2-substituted furo[3,2-b]pyridine derivative.
Caption: Workflow for the synthesis of 2-substituted furo[3,2-b]pyridines.
MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the furo[3,2-b]pyridine derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathway Modulation
Furo[3,2-b]pyridine derivatives exert their biological effects by modulating key signaling pathways.
Caption: Signaling pathways modulated by furo[3,2-b]pyridine derivatives.
Conclusion
The furo[3,2-b]pyridine scaffold represents a highly versatile and "privileged" structure in medicinal chemistry. The modular nature of its synthesis allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity against various biological targets.[1] As demonstrated, strategic substitutions on the furo[3,2-b]pyridine core can lead to the development of potent anticancer agents and highly selective kinase inhibitors. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these promising compounds to translate their preclinical efficacy into clinical applications.
References
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PubMed. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Available from: [Link]
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PubMed. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
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MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Octahydrofuro[3,2-b]pyridine Hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist, offering a deep dive into the proper disposal procedures for Octahydrofuro[3,2-b]pyridine hydrochloride. Understanding the principles behind these protocols is paramount to maintaining a safe research environment, ensuring regulatory compliance, and protecting our ecosystem.
This document provides a self-validating system for the disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification and Characterization
The core structure, a saturated heterocyclic amine salt, suggests several key characteristics. The pyridine moiety is associated with potential health effects, and the hydrochloride salt form typically imparts water solubility.[1][2][3]
Inferred Hazard Profile:
| Hazard Category | Description | Rationale & Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. [4][5][6] | Always handle with appropriate Personal Protective Equipment (PPE). Avoid creating dust or aerosols. In case of exposure, follow first-aid measures immediately. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation. [4][5][6] | Direct contact must be avoided. Safety goggles and chemical-resistant gloves are mandatory. |
| Respiratory Irritation | May cause respiratory irritation. [4][5] | Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Chemical Stability | Hygroscopic (absorbs moisture from the air). Stable under normal conditions.[4][5] | Keep the container tightly closed and store in a dry environment to maintain chemical integrity and prevent unwanted reactions with moisture. |
| Incompatibilities | Reacts with strong oxidizing agents. [4][5] | Incompatible materials must be segregated during storage and in waste streams to prevent potentially violent reactions. |
| Decomposition | Hazardous decomposition products include nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas. [4][5][7] | Avoid exposure to high heat or fire. In case of fire, appropriate extinguishing media should be used. |
| Environmental Hazard | The product is water-soluble and may spread in water systems.[4] | Prevent release into the environment. Do not dispose of down the drain.[8][9] |
Immediate Safety Protocols: PPE and Spill Management
Adherence to proper safety protocols is non-negotiable. The following measures provide the first line of defense against accidental exposure.
Personal Protective Equipment (PPE)
Based on the inferred hazard profile, the following PPE is mandatory when handling Octahydrofuro[3,2-b]pyridine hydrochloride in any form (pure compound, solutions, or waste):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10]
-
Skin Protection: A standard laboratory coat is required. Use chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.[10]
-
Respiratory Protection: All handling of the solid compound or concentrated solutions that could produce aerosols should be conducted inside a certified chemical fume hood to ensure adequate ventilation.[6][7]
Spill Response
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
-
Control & Contain: For minor spills, prevent the spread of the material. Use an absorbent, inert material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels for the initial absorption of liquids.
-
Neutralize (if applicable): Given its nature as a hydrochloride salt, the material is likely acidic. However, without specific data, in-lab neutralization of the waste material itself is not recommended. The primary focus is on safe collection.
-
Collect & Clean: Carefully sweep or scoop the absorbed material into a suitable, labeled waste container.[7] Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: The collected spill material must be disposed of as hazardous waste, following the procedures outlined in the next section.
The Core Disposal Workflow
The disposal of Octahydrofuro[3,2-b]pyridine hydrochloride is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][11][12] This "cradle-to-grave" regulation means that the generating laboratory is responsible for the waste from the moment it is created until its final, safe disposal.[9]
The following workflow provides a step-by-step process for compliant disposal.
Caption: Decision workflow for the disposal of Octahydrofuro[3,2-b]pyridine hydrochloride.
Step 1: Waste Classification
Any material, including solutions, contaminated labware (pipette tips, gloves), or spill cleanup debris containing Octahydrofuro[3,2-b]pyridine hydrochloride, must be treated as hazardous waste.[13] This classification is based on its inferred toxicity and irritant properties.[11][12][14]
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
DO NOT mix waste containing Octahydrofuro[3,2-b]pyridine hydrochloride with strong oxidizing agents (e.g., nitrates, perchlorates).[5]
-
It is generally safe to commingle this waste with other organic compounds that do not fall into incompatible classes. When in doubt, use a separate waste container.
-
Maintain physical separation between containers of incompatible waste classes in the Satellite Accumulation Area.[15]
Step 3: Containerization
The choice of container is vital for safe storage and transport.
-
Container Material: Use a container made of a compatible material, such as High-Density Polyethylene (HDPE) or borosilicate glass. Ensure the container is in good condition, free of cracks or leaks.[15][16]
-
Container Closure: The container must have a secure, leak-proof, screw-top cap.[11][15] Containers must be kept closed at all times except when actively adding waste.[12][15] Leaving a funnel in the opening is a common and serious violation.
Step 4: Labeling
Accurate labeling is a strict regulatory requirement and essential for the safety of everyone who handles the waste.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[15]
-
Clearly list all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.[15] For example:
-
Methanol: 80%
-
Water: 19%
-
Octahydrofuro[3,2-b]pyridine hydrochloride: 1%
-
-
Include the name of the principal investigator and the laboratory location.
Step 5: Accumulation & Storage
Waste must be accumulated in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the laboratory personnel.[8][12][15]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[12]
-
Regularly inspect the SAA for any signs of leaks, container degradation, or improper labeling.[11][15]
Step 6: Arranging for Pickup
Hazardous waste should be removed from the laboratory in a timely manner.
-
Request a waste pickup from your institution's EHS office when the container is 90% full or has been accumulating for six months, whichever comes first.[8][11][15]
-
Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion of the contents.
Decontamination & Empty Container Disposal
Properly managing "empty" containers is a final, critical step. A container that held a hazardous chemical is not considered empty until it has been properly decontaminated.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., water or methanol) that can effectively remove the chemical residue.[16][17][18]
-
Rinsate Disposal: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[16][18]
-
Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container is considered non-hazardous.[17] At this point, any hazard labels must be removed or completely defaced, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[17]
Regulatory Framework: A Foundation of Safety
The procedures outlined in this guide are based on regulations established by key federal agencies to ensure workplace safety and environmental protection.
-
Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), governs the entire lifecycle of hazardous waste, from generation to disposal.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including requirements for employee training, emergency response plans, and the use of Personal Protective Equipment when handling hazardous materials.[19][20][21][22]
By adhering to this comprehensive disposal plan, you are not only complying with these regulations but also actively participating in a culture of safety that is the bedrock of innovative and responsible scientific research.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Laboratory Waste Management Guidelines. Princeton University.
- OSHA Hazardous Waste Disposal Guidelines. CDMS.
- Hazardous Waste Disposal Guide. Northwestern University.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc.
- Disposal of Chemicals in the Labor
- SAFETY DATA SHEET - Pyridine hydrochloride. Thermo Fisher Scientific.
- How to Safely Dispose Hazardous Waste? HAZWOPER OSHA Training.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Hazardous Waste - Overview.
- Hazardous Waste - Standards.
- Octahydrofuro[3,2-b]pyridine hydrochloride. BLD Pharm.
- SAFETY DATA SHEET - Pyridine hydrochloride. Fisher Scientific.
- MSDS of 1-N-Boc-octahydro-pyrrolo[3,2-B]pyridine. ChemBlink.
- Hazardous Waste Disposal Procedures. University of Florida Environmental Health and Safety.
- SAFETY D
- Octahydrofuro[3,2-c]pyridine hydrochloride. ChemicalBook.
- Furo[3,2-b]pyridine SDS. ECHEMI.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
- Chemical Waste Disposal Guidelines. Emory University.
- Furo(3,2-b)pyridine.
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- furo[3,2-b]pyridine - Hazard. U.S. Environmental Protection Agency.
- Pyridine hydrochloride - Safety D
- What are the effects of Pyridine on human health and the environment? ChemicalBook.
- Pyridine | ToxFAQs™.
- Pyridine hydrochloride - Chemical & Physical Properties. Cheméo.
- Octahydrofuro[3,2-c]pyridine hydrochloride. BLD Pharm.
- Safety D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
